molecular formula C11H14N2O6 B3990329 Methyl 3-methyl-2-[(5-nitrofuran-2-carbonyl)amino]butanoate

Methyl 3-methyl-2-[(5-nitrofuran-2-carbonyl)amino]butanoate

Cat. No.: B3990329
M. Wt: 270.24 g/mol
InChI Key: IRGWSRASMVFLNH-UHFFFAOYSA-N
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Description

Methyl 3-methyl-2-[(5-nitrofuran-2-carbonyl)amino]butanoate is a compound belonging to the class of nitrofuran derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine and industry. The presence of the nitrofuran moiety in the structure imparts significant biological activity, making it a compound of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methyl-2-[(5-nitrofuran-2-carbonyl)amino]butanoate typically involves the nitration of furan derivatives followed by esterification. One common method involves the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then subjected to oxidative esterification in methanol in the presence of a gold nanocluster and sodium carbonate . Another method uses a catalytic system of copper carbide and cobalt nitride on porous carbon with potassium carbonate to achieve the same transformation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The choice of catalysts and reagents is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2-[(5-nitrofuran-2-carbonyl)amino]butanoate undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized under specific conditions to form different products.

    Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Products may include various oxidized nitrofuran derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted nitrofuran derivatives with different functional groups.

Scientific Research Applications

Methyl 3-methyl-2-[(5-nitrofuran-2-carbonyl)amino]butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-methyl-2-[(5-nitrofuran-2-carbonyl)amino]butanoate involves the interaction of the nitrofuran moiety with biological targets. The nitro group can be reduced by bacterial nitroreductases to form reactive intermediates that inhibit essential bacterial enzymes and processes, such as DNA, RNA, and protein synthesis . This leads to the bactericidal effect of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methyl-2-[(5-nitrofuran-2-carbonyl)amino]butanoate is unique due to its specific structure, which combines the nitrofuran moiety with a butanoate ester

Properties

IUPAC Name

methyl 3-methyl-2-[(5-nitrofuran-2-carbonyl)amino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O6/c1-6(2)9(11(15)18-3)12-10(14)7-4-5-8(19-7)13(16)17/h4-6,9H,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGWSRASMVFLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C1=CC=C(O1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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